molecular formula C10H13N2Na2O8P B7802969 5'-Thymidylic acid, disodium salt CAS No. 75652-49-2

5'-Thymidylic acid, disodium salt

Cat. No. B7802969
CAS RN: 75652-49-2
M. Wt: 366.17 g/mol
InChI Key: AGSQMPPRYZYDFV-ZJWYQBPBSA-L
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Description

5’-Thymidylic acid, disodium salt, also known as Thymidine-5’-monophosphate disodium salt, is a paramount biomedical compound . It plays the role of a nucleotide analog . The molecular formula is C10H13N2Na2O8P and the molecular weight is 366.17 g/mol .


Synthesis Analysis

5’-Thymidylic acid (dTMP) is formed via methylation of dUMP by thymidylate synthase . It is further phosphorylated by thymidine kinase (TK) to form dTDP during nucleic acid synthesis .


Molecular Structure Analysis

The IUPAC name of 5’-Thymidylic acid, disodium salt is disodium; [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .


Chemical Reactions Analysis

Thymidine monophosphate (TMP), also known as thymidylic acid, is a nucleotide that is used as a monomer in DNA . It is an ester of phosphoric acid with the nucleoside thymidine . TMP consists of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine .


Physical And Chemical Properties Analysis

The molecular formula of 5’-Thymidylic acid, disodium salt is C10H13N2Na2O8P . The molecular weight is 366.17 g/mol . The compound is a crystalline solid .

Scientific Research Applications

Standard for Metabolite Quantification

5’-Thymidylic Acid Disodium Salt has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (LC/MS) . This application is crucial in biomedical research, particularly in the study of metabolic pathways and disease biomarkers.

Cell Growth Studies

The compound has been used as a single deoxy-mononucleotide to test its effect on the cell growth of human malignant intestinal CaCo-2 cells and normal rat intestinal cell line IEC-6 cells . This helps in understanding the role of nucleotides in cellular processes and could potentially lead to the development of new therapeutic strategies.

Inhibitor of Viral DNA Replication

5’-Thymidylic acid, disodium salt is a paramount biomedical compound, playing the role of a nucleotide analog. It exerts its inhibitory prowess on viral DNA replication, thereby impeding the rampant multiplication of the virus . This property makes it a potential candidate for antiviral drug development.

Enzyme Studies

The compound is involved in the de novo synthesis from deoxyuridine monophosphate (dUMP), a process catalyzed by the enzyme thymidylate synthase . Studying this process can provide insights into the enzymatic mechanisms and the regulation of DNA synthesis.

Isotopic Labeling

Thymidine-5’-monophosphate disodium salt can be isotopically labeled, as seen with Thymidine-13C10, 15N2 5’-monophosphate disodium salt . Isotopic labeling is a technique used to track the passage of an isotope, an atom with a detectable signal, through a reaction, metabolic pathway, or cell. This can be useful in a variety of research applications, including NMR studies, mass spectrometry, and drug metabolism studies.

Comparative Studies

The compound can be used in comparative studies with other nucleotides and their respective salts . This can provide valuable information about the similarities and differences in their properties and applications, contributing to a broader understanding of nucleotide biochemistry.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The distribution pattern of the TPAN content and level of the individual nucleotides were significantly different among the selected regions . This result showed that TPAN better reflects the level of total potential nucleosides in Chinese breast milk rather than 5’-MNT in free form . In addition, results revealed a large variation of TPAN levels in Chinese breast milk across six regions, so that the median value may not be the optimal fortification level of TPAN for Chinese infant populations .

properties

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSQMPPRYZYDFV-ZJWYQBPBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Thymidylic acid, disodium salt

CAS RN

33430-62-5, 75652-49-2
Record name 5'-Thymidylic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033430625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine 5'-monophosphate sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075652492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Thymidylic acid, disodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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